Cas no 79898-08-1 (5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI))

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI) structure
79898-08-1 structure
Product name:5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI)
CAS No:79898-08-1
MF:C33H41NO11.HCl
MW:664.13968
CID:580307
PubChem ID:157400

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI)
    • 3,5,12-Trihydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(4-methoxypiperidin-1-yl)hexopyranoside--hydrogen chloride (1/1)
    • DTXSID601000831
    • 7,8,9,10-Tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-((2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-5,12-naphthacenedione hydrochloride
    • 79898-08-1
    • 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-((2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-alpha-L-lyxo-hexopyranosyl)oxy)-, hydrochloride
    • Inchi: InChI=1S/C33H41NO11.ClH/c1-15-28(36)20(34-10-8-17(42-3)9-11-34)12-23(44-15)45-22-14-33(41,16(2)35)13-19-25(22)32(40)27-26(30(19)38)29(37)18-6-5-7-21(43-4)24(18)31(27)39;/h5-7,15-17,20,22-23,28,35-36,38,40-41H,8-14H2,1-4H3;1H/t15-,16?,20-,22?,23-,28+,33-;/m0./s1
    • InChI Key: URYQFBKZFJQZJO-GCPFDLRKSA-N
    • SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N6CCC(CC6)OC)O.Cl

Computed Properties

  • Exact Mass: 663.2446388g/mol
  • Monoisotopic Mass: 663.2446388g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 6
  • Complexity: 1080
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 175Ų

5,12-Naphthacenedione,7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-hydroxyethyl)-1-methoxy-10-[[2,3,6-trideoxy-3-(4-methoxy-1-piperidinyl)-a-L-lyxo-hexopyranosyl]oxy]-,hydrochloride (9CI) Related Literature

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
河南东延药业有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
河南东延药业有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd